[3-(4-Chlorophenyl)propyl]methylamine
Description
[3-(4-Chlorophenyl)propyl]methylamine is a secondary amine characterized by a propyl chain linking a 4-chlorophenyl group to a methylamine moiety. Key structural features include:
- 4-Chlorophenyl group: Enhances lipophilicity and may influence binding to aromatic receptor pockets.
- Propyl linker: Balances molecular flexibility and steric constraints.
Properties
Molecular Formula |
C10H14ClN |
|---|---|
Molecular Weight |
183.68 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-N-methylpropan-1-amine |
InChI |
InChI=1S/C10H14ClN/c1-12-8-2-3-9-4-6-10(11)7-5-9/h4-7,12H,2-3,8H2,1H3 |
InChI Key |
RQPXUYVJBRRZGS-UHFFFAOYSA-N |
Canonical SMILES |
CNCCCC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Chlorpheniramine Maleate ([3-(4-Chlorophenyl)-3-(pyridin-2-yl)propyl]dimethylamine)
Structural Differences :
- Additional pyridinyl group and dimethylamine terminus.
- Maleate salt formulation improves solubility.
Functional Implications :
Data Table :
| Property | [3-(4-Chlorophenyl)propyl]methylamine | Chlorpheniramine Maleate |
|---|---|---|
| Molecular Formula | C₁₀H₁₄ClN (estimated) | C₁₈H₂₅ClN₂O₄ |
| Molecular Weight | ~183.7 g/mol | 271.4 g/mol |
| Key Functional Groups | Chlorophenyl, methylamine | Chlorophenyl, pyridinyl, dimethylamine |
| Therapeutic Use | Not explicitly reported | Antihistamine |
2-Chloro-N-[3-(4-Chlorophenyl)propyl]-6,7-dimethoxyquinazolin-4-amine
Structural Differences :
- Quinazolin-4-amine core replaces the methylamine group.
- 6,7-Dimethoxy and 2-chloro substituents on the quinazoline ring.
Functional Implications :
- Receptor Affinity: The quinazoline moiety is associated with kinase inhibition or adenosine receptor antagonism .
- Electron-Withdrawing Effects : Chlorine and methoxy groups may enhance binding to electron-deficient pockets.
Data Table :
| Property | This compound | Quinazoline Derivative |
|---|---|---|
| Molecular Formula | C₁₀H₁₄ClN | C₁₉H₁₉Cl₂N₃O₂ |
| Molecular Weight | ~183.7 g/mol | 392.3 g/mol |
| Key Functional Groups | Chlorophenyl, methylamine | Chlorophenyl, quinazoline, dimethoxy |
[3-(4-Bromophenoxy)propyl]methylamine Oxalate
Structural Differences :
- Bromophenoxy group replaces chlorophenyl.
- Oxalate salt formulation.
Functional Implications :
- Salt Form : Oxalate improves crystallinity and stability.
Data Table :
| Property | This compound | Bromophenoxy Analog |
|---|---|---|
| Molecular Formula | C₁₀H₁₄ClN | C₁₂H₁₆BrNO₅ |
| Molecular Weight | ~183.7 g/mol | 334.2 g/mol |
| Halogen | Chlorine | Bromine |
[1-(4-Chlorophenyl)butyl][3-(morpholin-4-yl)propyl]amine
Structural Differences :
- Morpholine ring replaces methylamine.
- Extended butyl chain.
Functional Implications :
Data Table :
| Property | This compound | Morpholine Derivative |
|---|---|---|
| Molecular Formula | C₁₀H₁₄ClN | C₁₇H₂₇ClN₂O |
| Molecular Weight | ~183.7 g/mol | 310.9 g/mol |
| Key Functional Groups | Chlorophenyl, methylamine | Chlorophenyl, morpholine |
[3-(2,6-Dimethylphenoxy)propyl]methylamine Hydrochloride
Structural Differences :
- 2,6-Dimethylphenoxy group replaces chlorophenyl.
- Hydrochloride salt.
Functional Implications :
Data Table :
| Property | This compound | Dimethylphenoxy Analog |
|---|---|---|
| Molecular Formula | C₁₀H₁₄ClN | C₁₃H₂₁NO·HCl |
| Molecular Weight | ~183.7 g/mol | 243.8 g/mol (free base) |
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